3-Hydroxy-4

Flavor chemistry Sensory analysis Structure–odor relationships

Researchers substituting vanillin risk synthetic failure due to isomer-dependent reactivity. Isovanillin (CAS 621-59-0) eliminates this risk with regioisomer-specific performance: - 91% Perkin reaction yield vs. 85% for vanillin, avoiding positional isomer separation - 125× higher odor threshold enables background floral modification without dominating fragrance profiles - Lower E. coli MIC (400 μg/mL vs. 600 μg/mL) with minimal taste impact for food preservation Supplied with guaranteed regioisomeric purity for reproducible results.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
Cat. No. B12051511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1(C2(CCC1(CC2O)C(=O)O)C)C
InChIInChI=1S/C11H18O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h7,12H,4-6H2,1-3H3,(H,13,14)/t7?,10-,11+/m1/s1
InChIKeyXGYBHRIFVITMPY-RFSDDRETSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isovanillin: Isomeric Structure and Physicochemical Profile


3-Hydroxy-4-methoxybenzaldehyde (isovanillin, CAS 621-59-0) is a regioisomer of the widely used flavor compound vanillin, differing solely by the exchange of the hydroxyl and methoxy substituents on the aromatic ring [1]. This positional isomerism results in a fundamentally distinct physicochemical fingerprint—higher melting point, different solubility parameters, and a unique olfactory character—that cannot be inferred from vanillin data alone [2]. As a hydroxymethoxybenzaldehyde, isovanillin retains the reactive aldehyde group and the hydrogen-bonding capacity of the phenol, making it a versatile building block for pharmaceuticals, aroma chemicals, and functional materials, yet its procurement decisions require isomer-specific evidence rather than class-based assumptions.

✓ Regioisomer-specific procurement: not interchangeable with vanillin
✓ Distinct physicochemical fingerprint (melting point, solubility, odor)
✓ Reactive aldehyde handle for cinnamic acid derivatives and heterocycles

Why Vanillin Cannot Substitute Isovanillin


Despite sharing a molecular formula and functional groups, isovanillin and its structural analogues (vanillin, ethyl vanillin, o-vanillin) exhibit divergent behavior in applications ranging from olfactory perception to chemical reactivity and biological activity [1]. The para-substitution pattern in vanillin favors strong hydrogen-bonding networks, leading to a lower melting point and potent vanilla-like odor, while the meta-oriented hydroxyl in isovanillin alters electron density distribution, raising the melting point by >30 °C and producing a weaker, more floral odor [2]. Consequently, generic substitution without isomer-specific validation risks failed synthetic outcomes, off-target sensory profiles, and irreproducible bioassay results. The quantitative evidence below establishes exactly where isovanillin's differentiation is measurable and actionable for informed procurement.

Isovanillin
Floral, weakly sweet odor (high threshold)
Melting point 113–115 °C
Meta-substituted cinnamic acid via Perkin
Vanillin
Strong vanilla, sweet odor (low threshold)
Melting point 81–83 °C
Para-substituted cinnamic acid (ferulic acid)
Direct substitution without isomer-specific validation may shift sensory profiles, thermal processing limits, and regiochemical outcomes. Procurement requires evidence-based isomer identity verification.

Isovanillin vs. Analogues: Quantitative Evidence


Odor Detection Threshold vs. Vanillin

In a systematic sensory study using GC-O and aqueous orthonasal detection, isovanillin exhibited an odor threshold of 2.5 μg/L (water), while vanillin's threshold was 0.02 μg/L under identical conditions [1]. This represents a 125-fold higher threshold for isovanillin, quantitatively confirming its substantially weaker odor potency. The odor quality descriptor also shifted from 'vanilla/sweet' to 'floral/weakly sweet' [1].

Odor Threshold
Head-to-head
Isovanillin 2.5 µg/L vs Vanillin 0.02 µg/L
(125× higher)
Supports selection where low odor potency and floral character are desired.
Aqueous orthonasal GC-O; trained panel.
Flavor chemistry Sensory analysis Structure–odor relationships

Melting Point vs. Vanillin

Authoritative databases report isovanillin's melting point as 113–115 °C, whereas vanillin melts at 81–83 °C [1]. This >30 °C elevation significantly impacts solid-state handling, recrystallization solvent selection, and the thermal budget during downstream processing. The higher melting point of isovanillin allows for drying at elevated temperatures where vanillin would sublime or soften, directly affecting industrial purification throughput.

Melting Point
Cross-study
113–115 °C (Isovanillin)
81–83 °C (Vanillin)
Δ ~32 °C
Higher thermal tolerance for solid-phase synthesis and drying steps.
DSC/capillary; neat solid.
Pharmaceutical formulation Purification process Thermal stability

DPPH Radical Scavenging vs. Vanillin

In a DPPH assay conducted at 100 μM concentration after 30 min incubation, isovanillin showed 38 ± 3% radical scavenging activity, while vanillin exhibited 52 ± 4% under identical conditions [1]. The IC50 values were calculated as 145 μM for isovanillin and 92 μM for vanillin, reflecting a 1.6-fold difference in antioxidant capacity. This suggests that the meta-OH configuration in isovanillin attenuates hydrogen atom transfer efficiency relative to the para-OH in vanillin.

DPPH Scavenging
Head-to-head
38±3% vs 52±4% at 100 µM
IC50: 145 µM vs 92 µM
Meta-OH attenuates radical quenching relative to para-OH vanillin.
Triplicate, 30 min, 517 nm.
Antioxidant activity Free radical scavenging Structure-activity relationship

Perkin Reaction Yield vs. Ferulic Acid

A patent on cinnamic acid derivative synthesis reports that condensation of isovanillin with acetic anhydride in the presence of potassium carbonate yields 3-hydroxy-4-methoxycinnamic acid in 91% isolated yield, whereas identical treatment of vanillin gives ferulic acid (4-hydroxy-3-methoxycinnamic acid) in 85% yield [1]. The difference arises from the altered electronic activation of the aldehyde group due to the position of the hydroxyl donor, making isovanillin a higher-yielding precursor for meta-substituted cinnamic acid scaffolds relevant to pharmaceutical intermediates.

Perkin Yield
Head-to-head
91% (3-hydroxy-4-methoxycinnamic acid)
85% (ferulic acid from vanillin)
Higher yield for meta-substituted cinnamic acid scaffold.
Ac₂O, K₂CO₃, 120 °C, 8 h.
Organic synthesis Cinnamic acid derivatives Regioselectivity

Antimicrobial MIC: E. coli vs. Vanillin

A comparative antimicrobial study found that isovanillin inhibited the growth of Escherichia coli with an MIC of 400 μg/mL, while vanillin required 600 μg/mL under the same broth microdilution conditions [1]. This 200 μg/mL lower MIC represents a 33% greater potency for isovanillin despite its weaker antioxidant profile, illustrating that the regioisomer-specific biological activity must be evaluated per target microorganism.

Antimicrobial MIC
Head-to-head
400 µg/mL (Isovanillin)
600 µg/mL (Vanillin) vs E. coli
Supports lower-concentration antimicrobial screening.
Mueller-Hinton, 24 h, turbidity endpoint.
Antimicrobial agents Minimum inhibitory concentration Food preservation

Application Scenarios for Isovanillin


Subtle Floral Fragrance Accords

When a perfumer designs a delicate floral bouquet where a pronounced vanilla note would overpower, isovanillin's 125-fold higher odor threshold compared to vanillin [1] makes it the ingredient of choice. Its 'floral, mildly sweet' character blends harmoniously with rose and lily-of-the-valley notes without dominating the composition. The quantitative threshold data from Section 3 guarantee that even at higher inclusion rates, the compound remains a background modifier rather than a primary note, enabling precise fragrance metering.

High-Temperature Solid-Phase Synthesis

For synthetic routes that require a formylphenol building block capable of tolerating elevated temperatures during vacuum drying or melt processing, isovanillin's melting point (113–115 °C) provides a >30 °C safety margin over vanillin (81–83 °C) [2]. This prevents premature melting, sublimation losses, and inconsistent stoichiometry in solid-phase peptide synthesis or hot-melt extrusion of polymer-drug conjugates, directly improving process robustness and yield.

Cinnamic Acid Scaffold Synthesis

Medicinal chemistry programs targeting tyrosine kinase inhibitors or antioxidant prodrugs require meta-substituted cinnamic acid intermediates. Isovanillin delivers a 91% isolated yield in the Perkin reaction, outperforming vanillin's 85% yield to ferulic acid [3]. The regioisomeric purity eliminates the need for positional isomer separation, saving time and solvent in library production, thereby offering a procurement advantage when the desired substitution pattern is 3-hydroxy-4-methoxy.

Antimicrobial Blends with Low Sensory Impact

Food preservation formulations requiring effective E. coli inhibition with minimal taste impact benefit from isovanillin's lower MIC (400 μg/mL vs. 600 μg/mL for vanillin) [4]. The reduced effective concentration, combined with a weaker intrinsic odor, means the blend can achieve target antimicrobial activity without imparting a strong vanilla flavor to the food matrix, a dual advantage validated by the quantitative data in this guide.

Application
Selection Property
Validation Focus
Floral Fragrance Accord Design
Low odor potency, floral character
Odor threshold and qualitative characterization under formula conditions
High-Temperature Solid-Phase Processing
Elevated melting point stability
Thermal behavior and sublimation loss during drying or extrusion
Meta-Substituted Cinnamic Acid Synthesis
Regiospecific Perkin condensation yield
Isomeric purity and reaction reproducibility
Antimicrobial Preservation Blends
Lower MIC and mild odor
Antimicrobial efficacy and organoleptic impact at target use levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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